molecular formula C21H19N3O6 B2760336 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946355-28-8

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2760336
CAS No.: 946355-28-8
M. Wt: 409.398
InChI Key: QOLMQORDLAOBMB-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a hybrid structure combining three key moieties:

  • A 1,3-benzodioxole ring (electron-rich aromatic system).
  • A 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group (a heterocycle known for metabolic stability and π-stacking interactions).

Its structural complexity necessitates multi-step synthesis, likely involving cycloaddition or condensation reactions common to oxadiazole formation .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-16-5-3-4-14(19(16)27-2)20-22-21(30-23-20)12-8-18(25)24(10-12)13-6-7-15-17(9-13)29-11-28-15/h3-7,9,12H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLMQORDLAOBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are coupled with the pyrrolidinone ring through various coupling reactions, such as amidation or esterification.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key motifs with several analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons
Compound Name/Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3-Benzodioxole, 2,3-dimethoxyphenyl-oxadiazole, pyrrolidin-2-one ~447.4 High lipophilicity due to methoxy groups; benzodioxole may enhance metabolic stability .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles () Pyrimidinyl, variable R-groups ~300–400 Modular synthesis via three-component cycloaddition; tunable electronic properties .
Compound 14 () Biphenyl, oxadiazole, urea 400.18 Urea moiety enhances hydrogen-bonding; lower molecular weight improves solubility .
Compound (o175–o176) Oxazole, nitrophenyl, pyrrolidin-2-one 498.53 Nitrophenyl group increases electron-withdrawing effects; crystallizes as monohydrate .
EP 1 808 168 B1 Derivatives () Oxadiazole linked to piperidine/pyrazolo-pyrimidine ~450–550 Piperidine substituents enhance bioavailability; sulfonamide groups aid binding .
Key Observations:
  • Crystallinity: Unlike the monohydrate crystal structure reported for the compound (triclinic system, P1 space group), the target compound’s benzodioxole may favor different packing motifs .
  • Bioisosteres : The oxadiazole in the target compound is a common bioisostere for esters or amides, similar to derivatives in , which use oxadiazoles to improve metabolic stability .

Pharmacological and Chemical Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Kinase Inhibition: Oxadiazole-pyrrolidinone hybrids () show kinase inhibitory activity, suggesting the target compound may interact with ATP-binding pockets .
  • Solubility : The compound’s nitrophenyl group reduces solubility compared to the target compound’s methoxy groups, which may offer better aqueous compatibility .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one represents a novel class of organic compounds with potential therapeutic applications. Its structural features suggest a variety of biological activities, particularly in the realms of anti-cancer and anti-diabetic research. This article explores the biological activity of this compound through a detailed review of existing literature, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2R)-N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine-2-carboxamide , with the following chemical formula:

C22H24N6O3C_{22}H_{24}N_{6}O_{3}

Key Structural Features

FeatureDescription
Benzodioxole moietyImparts potential for various biological activities
Oxadiazole ringAssociated with anti-cancer properties
Pyrrolidine backboneEnhances bioactivity and solubility

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives in diabetes management. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating potential use in controlling postprandial blood glucose levels . The mechanism likely involves the inhibition of carbohydrate-digesting enzymes.

Anticancer Activity

The anticancer potential of compounds similar to This compound has been documented extensively. In vitro studies showed that derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The structure activity relationship (SAR) suggests that modifications in the oxadiazole and benzodioxole rings can enhance anticancer efficacy.

Study 1: Inhibition of α-Amylase

A study conducted on benzodioxole derivatives showed that compounds IIa and IIc exhibited potent α-amylase inhibition with IC50 values of 0.85 µM and 0.68 µM respectively. This suggests that modifications to the benzodioxole structure can lead to enhanced antidiabetic activity while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation focusing on cancer cell lines, several benzodioxole derivatives were tested for their cytotoxic effects. Compounds derived from this class showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential . The findings indicated that structural variations significantly influence the biological activity.

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